

IUPAC nomenclature (1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

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Compound Focus: (1R)-(+)-cis-Pinane

CAS No.: 4795-86-2

Cat. No.: S1911425

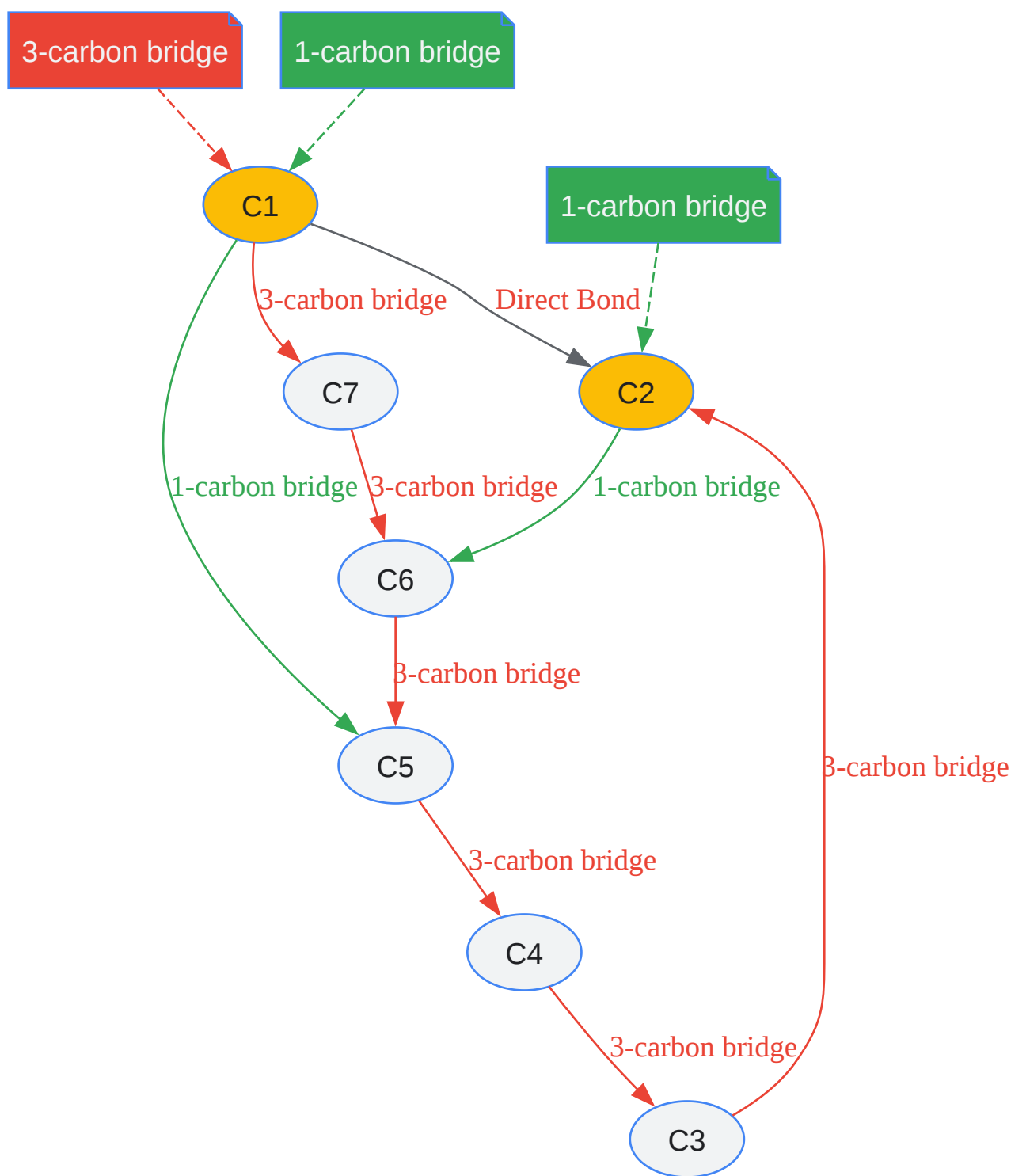
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Nomenclature and Structure Breakdown

The systematic name describes the carbon skeleton, substituents, and three-dimensional configuration of the molecule.

- **Parent Bicyclic System:** The core structure is **bicyclo[3.1.1]heptane** [1] [2]. In this naming system:
 - The prefix "**bicyclo**" indicates two rings.
 - The numbers in brackets **[3.1.1]** represent the number of carbon atoms in the three bridges connecting the two bridgehead carbons, listed in descending order [1] [2].
 - The suffix "**heptane**" indicates that the entire bicyclic system contains a total of 7 carbon atoms [1].
- **Substituents:** The name "2,6,6-trimethyl" indicates three methyl groups ($-\text{CH}_3$) attached to the parent structure: one at position 2, and two at position 6 [3].
- **Stereochemistry:** The prefix **(1R,2S,5R)** defines the absolute stereochemistry at the three chiral centers (carbons 1, 2, and 5) [3]. This specific stereochemistry is a defining feature of the natural product pinane.

The following diagram illustrates the core bicyclo[3.1.1]heptane structure and its standard atom numbering, which is fixed for the pinane system [4].



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The bicyclo[3.1.1]heptane ring system consists of two bridgehead carbons (C1, C2) connected by three bridges [1] [2].

Molecular Identity and Isomerism

The compound is a standardized molecule found in chemical databases.

Property	Description
IUPAC Name	(1 α ,2 β ,5 α)-2,6,6-Trimethylbicyclo[3.1.1]heptane [3]
CAS Registry Number	6876-13-7 [3]
Molecular Formula	C ₁₀ H ₁₈ [3]
Molecular Weight	138.2499 g/mol [3]
Common Name	<i>cis</i> -Pinane [3]

According to IUPAC nomenclature for terpenes, the name **pinane** is retained for this specific structure with its fixed numbering system [4]. The stereochemistry indicated by (1R,2S,5R) is equivalent to the **cis**-configuration at the ring junction, as denoted by the stereochemical descriptors (1 α ,2 β ,5 α) [3].

Nomenclature Conventions for Researchers

For complex natural product skeletons like pinane, non-systematic IUPAC names are often preferred in research for clarity. The name "pinane" is officially prescribed for this bicyclic terpene hydrocarbon structure [4]. The two bridgehead carbons in such systems are typically in a *cis* orientation due to geometric constraints of the rings [2].

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References

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3. [Bicyclo . 3 . 1] 1 , heptane , 2 , 6 - 6 - , (1 α , trimethyl β ,5 α) 2 [webbook.nist.gov]
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